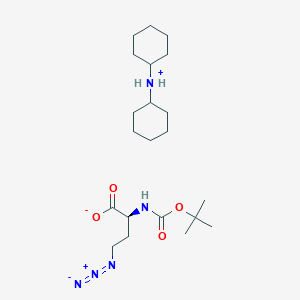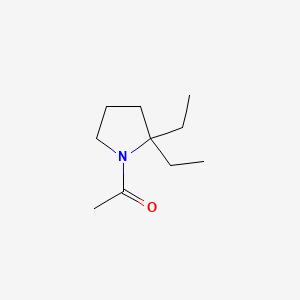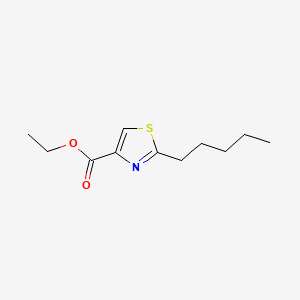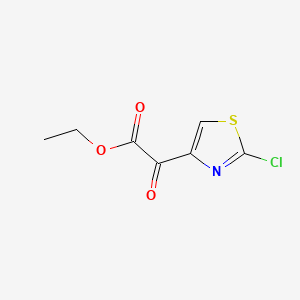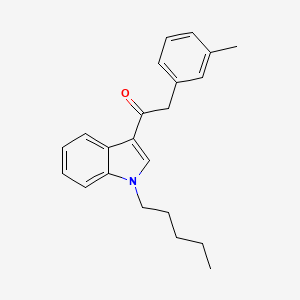
2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 251 3-methylphenyl isomer: is a synthetic cannabinoid that belongs to the JWH series of compounds. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system . This compound is structurally similar to JWH 251 but differs by having the methyl group at the 3 position on the phenyl group . It has been identified as an adulterant in herbal blends and is primarily used for forensic purposes .
Mechanism of Action
Target of Action
The primary target of JWH 251 3-methylphenyl isomer is the central cannabinoid (CB1) receptor . The CB1 receptor is a part of the endocannabinoid system in the body, which plays a role in regulating various physiological processes such as appetite, pain-sensation, mood, and memory.
Mode of Action
JWH 251 3-methylphenyl isomer acts as a cannabimimetic indole, showing a high affinity for the CB1 receptor . It binds to the CB1 receptor with a Ki value of 29 nM , indicating a strong binding affinity. This interaction triggers a series of biochemical reactions within the cell.
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, and ethanol suggests that it may have good bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 251 3-methylphenyl isomer involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 3-methylphenylacetyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound with high purity .
Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions and using larger quantities of reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: JWH 251 3-methylphenyl isomer undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophilic aromatic substitution reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
JWH 251 3-methylphenyl isomer has several scientific research applications, including:
Comparison with Similar Compounds
JWH 251: The parent compound, which has the methyl group at the 2 position on the phenyl group.
JWH 250: A related compound with a methoxy group at the 2 position on the phenyl group.
JWH 203: A compound with a chloro group at the 2 position on the phenyl group.
JWH 249: A compound with a bromo group at the 2 position on the phenyl group.
Uniqueness: JWH 251 3-methylphenyl isomer is unique due to the position of the methyl group on the phenyl ring, which can influence its binding affinity and selectivity for cannabinoid receptors . This structural variation can result in different pharmacological properties compared to other similar compounds .
Properties
IUPAC Name |
2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c1-3-4-7-13-23-16-20(19-11-5-6-12-21(19)23)22(24)15-18-10-8-9-17(2)14-18/h5-6,8-12,14,16H,3-4,7,13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMIYWJJSIRLSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017294 |
Source


|
| Record name | JWH-251 3-Methylphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-88-9 |
Source


|
| Record name | JWH-251 3-Methylphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
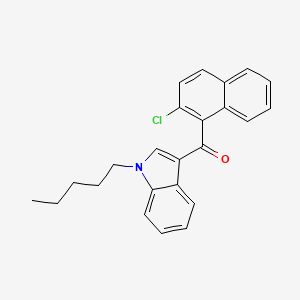
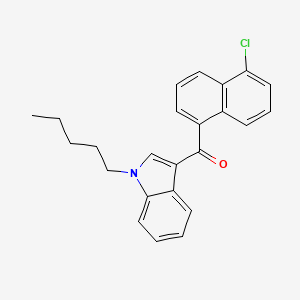
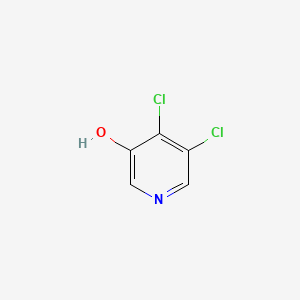

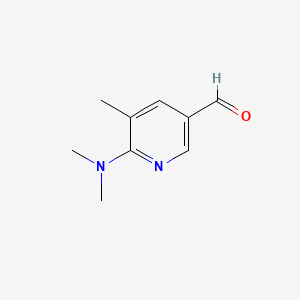
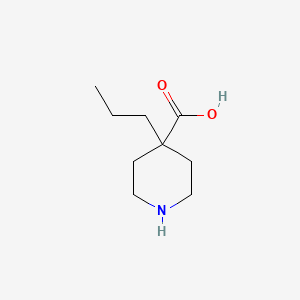
![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)

